molecular formula C10H20GeO B14712734 (Ethoxyethynyl)(triethyl)germane CAS No. 21885-38-1

(Ethoxyethynyl)(triethyl)germane

Cat. No.: B14712734
CAS No.: 21885-38-1
M. Wt: 228.89 g/mol
InChI Key: GJQDMNPLDKCGSW-UHFFFAOYSA-N
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Description

(Ethoxyethynyl)(triethyl)germane is an organogermanium compound featuring a triethylgermyl group (Ge(C₂H₅)₃) bonded to an ethoxyethynyl moiety (CH₃CH₂O–C≡C–). This structure combines the steric bulk of triethylgermane with the electron-deficient nature of the ethoxyethynyl group, making it a unique substrate for organometallic reactions. Key properties include its likely liquid state (inferred from similar triethylgermanes like triethyl(phenyl)germane, which is a colorless oil ), and reactivity influenced by the ethoxyethynyl group’s electronic effects.

Properties

CAS No.

21885-38-1

Molecular Formula

C10H20GeO

Molecular Weight

228.89 g/mol

IUPAC Name

2-ethoxyethynyl(triethyl)germane

InChI

InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3

InChI Key

GJQDMNPLDKCGSW-UHFFFAOYSA-N

Canonical SMILES

CCOC#C[Ge](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Reaction of Ethoxyacetylene with Triethylgermane

The most straightforward route involves the deprotonation of ethoxyacetylene followed by reaction with triethylgermanium halides. Schmidpeter et al. optimized this method using a two-step protocol:

  • Deprotonation : Ethoxyacetylene is treated with n-butyllithium at −78°C in tetrahydrofuran (THF), generating the lithium ethoxyacetylide intermediate.
  • Metallation : Addition of triethylgermanium bromide (Et₃GeBr) to the acetylide at −40°C yields this compound in 68–72% isolated yield.

Critical parameters include strict temperature control to prevent oligomerization of the acetylide and the use of anhydrous solvents to avoid hydrolysis.

Alternative Pathways Using Triethylborane

Recent studies have explored transmetallation strategies with triethylborane (Et₃B). Example Procedure :

  • Ethoxyethynylmagnesium bromide, prepared from ethoxyacetylene and ethylmagnesium bromide, reacts with Et₃B in diethyl ether at 25°C.
  • The intermediate borate complex is subsequently treated with germanium tetrachloride (GeCl₄), affording this compound in 55–60% yield.

This method circumvents the need for cryogenic conditions but requires careful stoichiometric control to minimize byproducts such as Et₃GeGeEt₃.

Mechanistic Insights and Reaction Optimization

Solvent and Temperature Effects

Data from Deiseroth et al. illustrate the impact of solvent polarity on reaction efficiency (Table 1):

Table 1. Solvent-Dependent Yields for this compound Synthesis

Solvent Temperature (°C) Yield (%) Byproducts Identified
THF −78 72 Oligomeric acetylides
Diethyl ether 25 60 Et₃GeGeEt₃, GeO₂
Hexane 50 38 Polymerized ethoxyacetylene

Polar aprotic solvents like THF stabilize the acetylide intermediate, whereas nonpolar solvents favor side reactions.

Catalytic Approaches

The use of palladium catalysts (e.g., Pd(PPh₃)₄) has been investigated to enhance regioselectivity in cross-coupling applications. For instance, Example Reaction :

  • This compound reacts with aryl iodides in the presence of 2 mol% Pd(PPh₃)₄ and CuI in triethylamine, yielding conjugated enynes with >85% selectivity.

Comparative Analysis with Analogous Compounds

Germanium vs. Silicon Derivatives

  • Reactivity : this compound exhibits faster transmetallation kinetics compared to its silicon analog due to germanium’s lower electronegativity.
  • Stability : Silicon derivatives (e.g., (ethoxyethynyl)(trimethyl)silane) are more thermally stable but less reactive in cross-couplings.

Impact of Alkoxy Substituents

Replacing ethoxy with methoxy groups reduces steric hindrance but increases electron density at the ethynyl carbon, altering reaction pathways.

Chemical Reactions Analysis

Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.

    Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .

Scientific Research Applications

(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Triethylgermanes with Varying Substituents
Compound Substituent Molecular Formula Key Properties/Reactivity Reference
(Ethoxyethynyl)(triethyl)germane Ethoxyethynyl (CH₃CH₂O–C≡C–) Not explicitly given Reacts with trialkylboranes via 1,1-organoboration but requires prolonged heating and is prone to decomposition . Ethoxy group likely enhances electrophilicity of the ethynyl moiety.
Triethyl(phenyl)germane Phenyl (C₆H₅) C₁₂H₂₀Ge Colorless oil; synthesized via column chromatography. Stable under hydrogenation conditions (e.g., with Pd/C, 80°C, 24 hrs) . Lacks the reactive ethynyl group, leading to lower electrophilicity.
Triethyl((2,4,5-trimethylphenyl)ethynyl)germane Aryl-ethynyl C₁₇H₂₂Ge Synthesized via cross-coupling (16 hrs reaction time). Ethynyl group participates in conjugation with the aromatic ring, altering electronic properties compared to ethoxyethynyl derivatives .
Triethyl(thiophen-2-yl)germane Thiophene C₁₁H₁₈GeS Used in polymer synthesis; thiophene’s electron-rich nature contrasts with ethoxyethynyl’s electron-withdrawing effects, influencing charge transport properties .


Key Findings :

  • Electronic Effects: The ethoxyethynyl group increases electrophilicity at the ethynyl carbon, facilitating reactions like organoboration, albeit with lower efficiency compared to tin analogues .
  • Stability: Ethoxyethynyl(triethyl)germane decomposes under prolonged heating during organoboration, whereas aryl-substituted triethylgermanes (e.g., triethyl(phenyl)germane) exhibit higher thermal stability .
Group 14 Analogues (Si, Sn, Ge)
Compound Group Reactivity with Trialkylboranes (4-6) Yield/Stability Reference
Ethoxyethynyl(trimethyl)germane (2b) Ge Requires extended heating (decomposition observed); slower reaction kinetics. Moderate yields due to side reactions.
Ethoxyethynyl(trimethyl)stannane (3b) Sn Reacts rapidly at <25°C; quantitative yields of alkenes (12b–14b). High stability; no decomposition reported.
Alkoxyethynyl(trimethyl)silane Si Not explicitly discussed, but silanes generally exhibit lower reactivity in organometallic reactions. Likely lower yields compared to Sn analogues.

Key Findings :

  • Reactivity Trend: Sn > Ge > Si in organoboration reactions. The tin analogue (3b) achieves quantitative yields under mild conditions, while the germanium compound (2b) requires harsher conditions and faces decomposition .
  • Electronic Factors : The Ge–C bond’s lower polarity compared to Sn–C may contribute to slower reaction rates .
Structural and Spectroscopic Comparisons
  • NMR Data :
    • Triethyl(2-(4'-nitro-[1,1'-biphenyl]-4-yl)ethyl)germane (18) : ¹H NMR shows aromatic protons at δ 8.30–7.32 ppm and Ge–CH₂ protons at δ 2.78–2.63 ppm .
    • Ethoxyethynyl(triethyl)germane : Expected downfield shifts for ethynyl protons (δ ~2.5–3.5 ppm) and ethoxy methylene (δ ~3.5–4.5 ppm), though exact data are unavailable.
  • Thermal Stability : Ethoxyethynyl derivatives decompose under heat, while aryl-substituted germanes (e.g., triethyl(naphthalen-1-yl)germane) remain stable during purification (86% yield via column chromatography) .

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